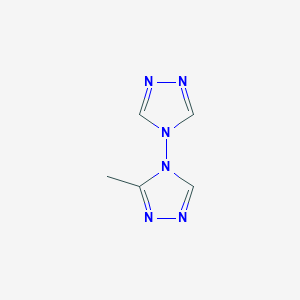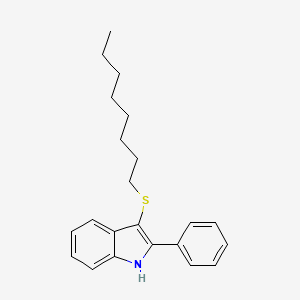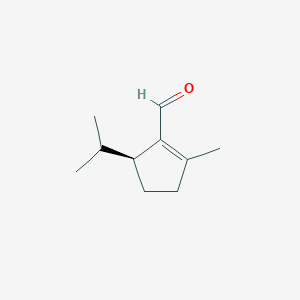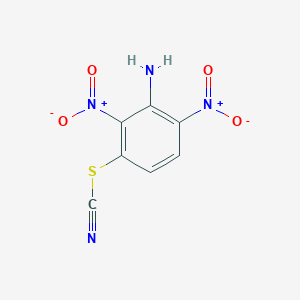![molecular formula C11H13ClN2O2 B14513050 Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate CAS No. 62664-24-8](/img/structure/B14513050.png)
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate: is an organic compound that belongs to the class of diaziridines These compounds are characterized by the presence of a three-membered ring containing two nitrogen atoms The compound is known for its unique chemical structure, which includes a chlorophenyl group attached to a diaziridine ring, further connected to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring can be synthesized by reacting a suitable precursor, such as a chlorophenyl hydrazine, with an appropriate reagent like an alkylating agent under controlled conditions.
Esterification: The resulting diaziridine intermediate is then subjected to esterification with methyl propanoate in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diaziridine derivatives.
Substitution: The chlorophenyl group in the compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced diaziridine derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate is used as a building block in organic synthesis
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. Its diaziridine ring is of particular interest due to its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Medicine:
The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anticancer, antiviral, and antimicrobial properties. Its unique structure allows for the design of molecules that can target specific biological pathways.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate involves its interaction with specific molecular targets. The diaziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(3-chlorophenyl)propanoate: Similar in structure but lacks the diaziridine ring.
3-(3-chlorophenyl)diaziridine: Similar in structure but lacks the ester group.
Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
Uniqueness:
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate is unique due to the presence of both the diaziridine ring and the ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The specific positioning of the chlorine atom on the phenyl ring also contributes to its unique reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
62664-24-8 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-10(15)5-6-14-11(13-14)8-3-2-4-9(12)7-8/h2-4,7,11,13H,5-6H2,1H3 |
InChI-Schlüssel |
YEOQAEIDCRHUEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN1C(N1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)



![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)

![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)


![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)

